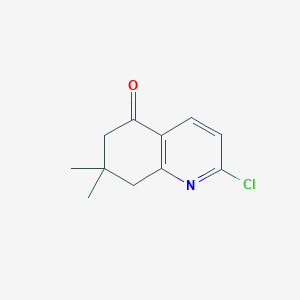

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Properties

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAFDPESDGHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564307 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135219-84-0 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the quinoline ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Preliminary studies indicate that 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exhibits significant biological activity, particularly antimicrobial and anticancer effects. Its structure suggests potential interactions with various biological targets, although the specific mechanisms of action are yet to be fully elucidated.

Case Studies

Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. For instance, derivatives synthesized through nucleophilic substitution reactions have demonstrated enhanced activity against specific bacterial strains and cancer cells.

Organic Synthesis

The compound's reactivity is primarily attributed to the chlorine atom, which can undergo nucleophilic substitution reactions. This property allows for the synthesis of various derivatives that can be tailored for specific applications.

Synthesis Methods

One common method involves multi-step organic reactions where nucleophiles such as amines or alcohols replace the chlorine atom. This versatility makes it a valuable intermediate in organic synthesis.

| Synthesis Step | Reagents Used | Outcome |

|---|---|---|

| Nucleophilic substitution | Amines/Alcohols | Formation of derivatives |

| Oxidation | Oxidizing agents | Formation of quinoline derivatives |

The compound has been evaluated for its toxicological profile, revealing that it may cause skin irritation and is harmful if ingested. However, its potential therapeutic applications warrant further investigation.

Biological Studies

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.

- Anticancer Activity : In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one becomes evident when compared to analogs. Below is a detailed analysis:

Structural and Functional Group Variations

Physicochemical Properties

| Property | This compound | 2-Chloro-7,8-dihydroquinolin-5(6H)-one | 4-Chloro-7,8-dihydroquinolin-5(6H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.68 | 181.62 | 181.62 |

| LogP (Predicted) | 2.9 | 2.1 | 2.3 |

| Solubility (mg/mL) | 0.15 | 0.32 | 0.28 |

| Melting Point (°C) | 145–148 | 132–135 | 140–143 |

Key Observations :

- The dimethyl groups increase hydrophobicity (higher LogP) but reduce aqueous solubility compared to non-methylated analogs .

- Chlorine positioning influences melting points and crystallinity, with para-substitution (position 4) slightly elevating thermal stability .

Biological Activity

Introduction

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is a synthetic compound belonging to the quinoline class, characterized by its unique structural features. The presence of a chlorine atom and two methyl groups on the quinoline core suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activities of this compound, including its antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₁₂ClN₁O

- Molecular Weight : 209.67 g/mol

- Structural Features : The compound contains a quinoline core modified by a chlorine atom at position 2 and two methyl groups at position 7, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. While specific mechanisms remain to be fully elucidated, the compound has shown effectiveness against various microbial strains.

Case Study: Antituberculosis Activity

A study highlighted the design of quinolinone-based compounds with potential antitubercular activity. These compounds were evaluated using quantitative structure-activity relationship (QSAR) models and in vitro assays against Mycobacterium tuberculosis. The findings suggested that modifications similar to those seen in this compound could enhance activity against resistant strains of tuberculosis .

Anticancer Activity

The compound's structural characteristics suggest possible interactions with cancer-related biological targets. Research has indicated that derivatives of quinoline compounds may inhibit cancer cell proliferation through various mechanisms.

The biological activity may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, some studies have focused on the ability of quinoline derivatives to disrupt tubulin assembly, a crucial process in cell division .

Toxicological Profile

While exploring its therapeutic potentials, it is essential to consider the toxicological aspects. Toxicity assessments have shown that this compound can cause skin irritation and is harmful if ingested . Therefore, further research is warranted to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one | C₁₁H₁₃N₁O | Lacks chlorine; different biological activity profile. |

| 2-Methylquinoline | C₉H₉N | Simpler structure; used in dye manufacturing. |

| 4-Chloroquinoline | C₉H₇ClN | Similar chlorine substitution; different activity. |

The unique combination of chlorine and methyl groups in this compound may contribute to distinct biological activities not observed in its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction efficiency be optimized?

- Methodology : Microwave-assisted synthesis (e.g., using cyclohexane-1,3-dione derivatives) with proline catalysts achieves high yields (up to 98%) via Michael addition, cyclization, and aromatization steps . For chlorination, phosphorous oxychloride in acetonitrile at 65°C for 3 hours is effective, though reaction monitoring via TLC and temperature control is critical to avoid over-chlorination .

Q. How should NMR spectroscopy be employed to confirm the structure of this compound?

- Methodology : Use NMR (CDCl) to identify pyridine and piperidine protons (δ 8.49 and 7.80 ppm) and NMR for carbonyl (C=O, ~168.71 ppm) and conjugated alkene (C=C(H), 140–164 ppm) signals . Compare results with literature data for analogous dihydroquinolinones to resolve ambiguities in splitting patterns caused by steric hindrance from the dimethyl group .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Refer to GHS hazard statements (H315, H319, H335) indicating skin/eye irritation and respiratory sensitivity. Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Store in a cool, dry environment with inert gas purging for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or electronic properties of this compound?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. Use software like Gaussian or ORCA to simulate NMR chemical shifts and validate against experimental data . Molecular dynamics simulations can further assess solvation effects and conformational stability .

Q. What strategies resolve contradictions in crystallographic data during structure validation?

- Methodology : Use SHELX software for refinement, focusing on resolving disorder in the dimethyl group (C7) and ensuring proper treatment of hydrogen bonding. Cross-validate with PLATON to check for missed symmetry or twinning. If discrepancies persist, compare with similar structures in the Cambridge Structural Database (CSD) .

Q. How can this compound be functionalized for pharmacological studies, and what analytical challenges arise?

- Methodology : Derivatize the ketone or chlorine moiety via nucleophilic substitution (e.g., coupling with diazepan derivatives ). Monitor reaction progress via LC-MS (e.g., m/z 418.1 for intermediates ). Challenges include steric hindrance from the dimethyl group, requiring optimized catalysts (e.g., Pd/C for hydrogenation) and HPLC purification to isolate enantiomers.

Q. What eco-friendly synthesis alternatives exist for this compound?

- Methodology : Replace POCl with ionic liquids or deep eutectic solvents for chlorination. Explore ammonium acetate-mediated cyclization in aqueous micellar conditions to reduce organic solvent use . Green metrics (E-factor, atom economy) should be calculated to compare methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.